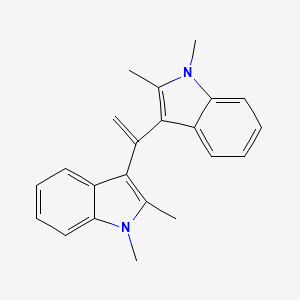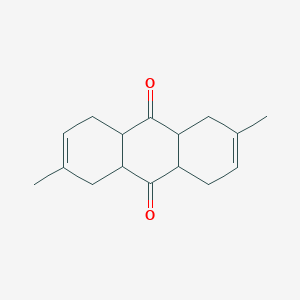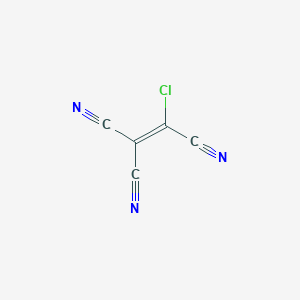![molecular formula C19H44N2OSi2 B14693819 N,N'-Bis[3-(triethylsilyl)propyl]urea CAS No. 24599-75-5](/img/structure/B14693819.png)
N,N'-Bis[3-(triethylsilyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis[3-(triethylsilyl)propyl]urea is a chemical compound known for its unique properties and applications in various fields. It is a silane coupling agent that can form durable bonds between organic and inorganic materials, making it valuable in creating composite materials with enhanced properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[3-(triethylsilyl)propyl]urea typically involves the reaction of 3-(triethylsilyl)propylamine with urea under controlled conditions. The reaction is carried out in an organic solvent, such as methanol, and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N’-Bis[3-(triethylsilyl)propyl]urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is often purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis[3-(triethylsilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: It can undergo condensation reactions with other silane compounds, forming siloxane bonds.
Substitution: The triethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Bis[3-(triethylsilyl)propyl]urea include water, alcohols, and other silane compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, but may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving N,N’-Bis[3-(triethylsilyl)propyl]urea include silanol derivatives, siloxane polymers, and various substituted silane compounds .
Aplicaciones Científicas De Investigación
N,N’-Bis[3-(triethylsilyl)propyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials, such as polymers and inorganic fillers.
Biology: The compound is employed in the modification of biomaterials to enhance their compatibility and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and medical implants due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of N,N’-Bis[3-(triethylsilyl)propyl]urea involves the formation of strong covalent bonds between its silane groups and the surface of inorganic materials. This bonding enhances the adhesion and compatibility of the materials, leading to improved mechanical properties and stability. The compound can also interact with organic materials through hydrogen bonding and van der Waals forces, further enhancing its effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(3-trimethoxysilylpropyl)urea: Similar in structure but with trimethoxysilyl groups instead of triethylsilyl groups.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains tetrasulfide groups, used as a crosslinking agent in rubber production.
Uniqueness
N,N’-Bis[3-(triethylsilyl)propyl]urea is unique due to its triethylsilyl groups, which provide specific reactivity and compatibility with various materials. This makes it particularly valuable in applications requiring strong adhesion and enhanced mechanical properties .
Propiedades
Número CAS |
24599-75-5 |
|---|---|
Fórmula molecular |
C19H44N2OSi2 |
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
1,3-bis(3-triethylsilylpropyl)urea |
InChI |
InChI=1S/C19H44N2OSi2/c1-7-23(8-2,9-3)17-13-15-20-19(22)21-16-14-18-24(10-4,11-5)12-6/h7-18H2,1-6H3,(H2,20,21,22) |
Clave InChI |
NACSAVTUYPWVCE-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CCCNC(=O)NCCC[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


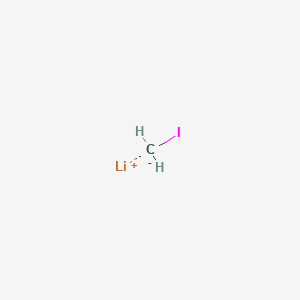
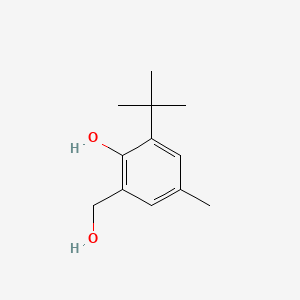
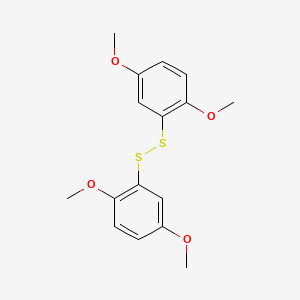
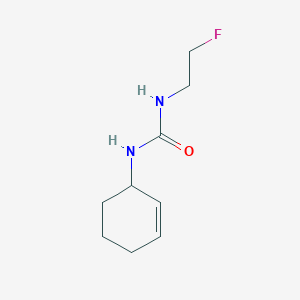
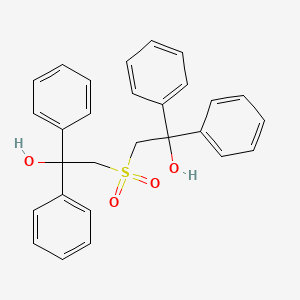
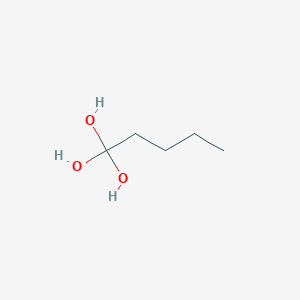
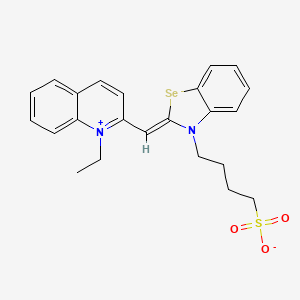
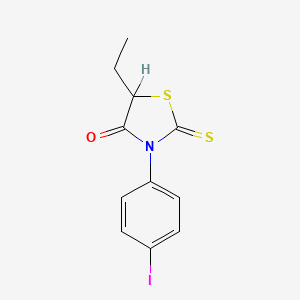
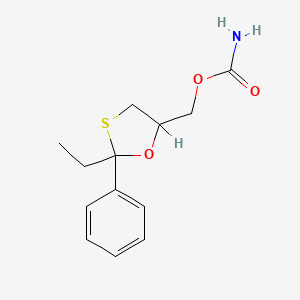
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
